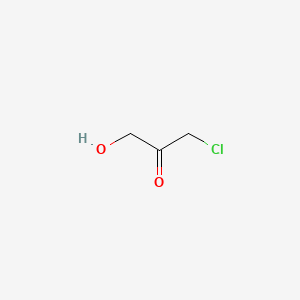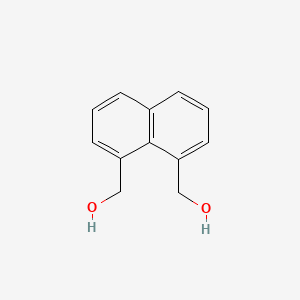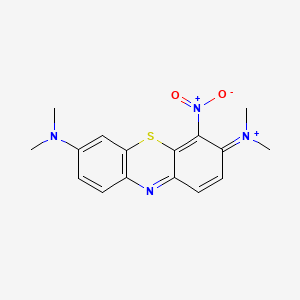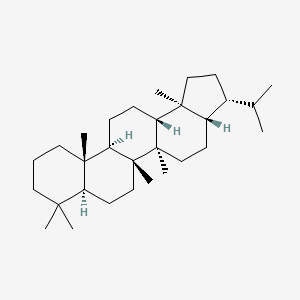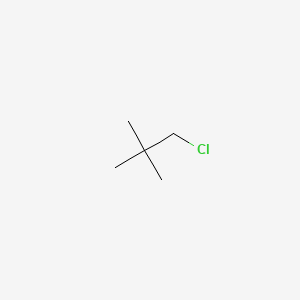
1-Chloro-2,2-dimethylpropane
Descripción general
Descripción
1-Chloro-2,2-dimethylpropane, also known as Neopentyl chloride, is a chemical compound with the molecular formula C5H11Cl . It has a molecular weight of 106.59 g/mol . The IUPAC name for this compound is 1-chloro-2,2-dimethylpropane .
Synthesis Analysis
While specific synthesis methods for 1-Chloro-2,2-dimethylpropane were not found in the search results, it’s worth noting that chloroalkanes like this compound are often synthesized through nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2,2-dimethylpropane consists of a propane molecule where one of the hydrogen atoms has been replaced by a chlorine atom . The compound has a tetrahedral geometry around the carbon atom to which the chlorine atom is attached .
Physical And Chemical Properties Analysis
1-Chloro-2,2-dimethylpropane has a molecular weight of 106.59 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has one rotatable bond .
Aplicaciones Científicas De Investigación
Biochemical Research: Haloalkane Dehalogenase Studies
1-Chloro-2,2-dimethylpropane has been used as a substrate in biochemical research, specifically in studies involving haloalkane dehalogenases .
Experimental Procedure: In these studies, 1-Chloro-2,2-dimethylpropane is used as a substrate to perform quantum mechanics calculations on LinB, a 33-kDa haloalkane dehalogenase from Sphingomonas paucimobilis UT26 .
Results and Outcomes: The aim of these studies is to determine which active site conformations and protonation states are eligible to result in catalysis . This research contributes to our understanding of how these enzymes function at a molecular level, which could have implications for bioremediation strategies and the development of biocatalysts.
Mecanismo De Acción
Target of Action
1-Chloro-2,2-dimethylpropane, also known as neopentyl chloride, is a primary alkyl halide . Its primary targets are the nucleophilic centers in organic molecules, particularly in reactions involving nucleophilic substitution .
Mode of Action
1-Chloro-2,2-dimethylpropane primarily undergoes nucleophilic substitution reactions, specifically the SN2 mechanism . In this process, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the expulsion of the chloride ion and the formation of a new bond with the nucleophile .
Biochemical Pathways
The compound is often used in Friedel-Crafts alkylation reactions, where it can alkylate aromatic rings . For example, its reaction with benzene yields p-di-tert-butylbenzene as the major product .
Result of Action
The primary result of 1-Chloro-2,2-dimethylpropane’s action is the formation of new organic compounds through the substitution of its chlorine atom with a nucleophile or the alkylation of aromatic rings .
Action Environment
The action of 1-Chloro-2,2-dimethylpropane can be influenced by various environmental factors. For instance, the polarity of the solvent can affect the rate and outcome of its reactions . Additionally, steric hindrance can affect its reactivity, as it is more sterically hindered than other primary alkyl halides .
Safety and Hazards
1-Chloro-2,2-dimethylpropane is a highly flammable liquid and vapor . It is harmful if swallowed and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, using explosion-proof equipment, keeping away from sources of ignition, and taking measures to prevent the build-up of electrostatic charge .
Propiedades
IUPAC Name |
1-chloro-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-5(2,3)4-6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYMVBQWWZVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061069 | |
| Record name | 1-Chloro-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sweet odor; [Alfa Aesar MSDS] | |
| Record name | 1-Chloro-2,2-dimethylpropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Chloro-2,2-dimethylpropane | |
CAS RN |
753-89-9 | |
| Record name | 1-Chloro-2,2-dimethylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=753-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000753899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-chloro-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-2,2-dimethylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,2-dimethylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3J2EQV2JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(3-amino-2,6-dichloro-phenyl)-1,2,5-thiadiazol-3-yl] N-methyl-N-propyl-carbamate](/img/structure/B1207406.png)
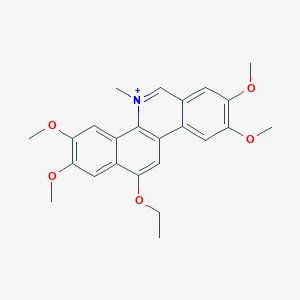



![9-Oxabicyclo[4.2.1]non-7-en-1-ol](/img/structure/B1207412.png)
